molecular formula C17H21N3O4 B13761155 Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester CAS No. 62707-52-2

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester

Cat. No.: B13761155
CAS No.: 62707-52-2
M. Wt: 331.4 g/mol
InChI Key: ODVUTOCAPOPUMF-UHFFFAOYSA-N
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Description

The compound Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester (IUPAC name: 2-methylpropyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate) is a pyrazole-based ester derivative. Its structure comprises:

  • A pyrazolone core (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) with an amino group.
  • An oxoacetate moiety linked to the pyrazole via an amide bond.
  • A 2-methylpropyl (isobutyl) ester group.

This compound belongs to a class of pyrazole-acetamide/acetate derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules, including penicillin lateral chains and coordination ligands .

Properties

CAS No.

62707-52-2

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

2-methylpropyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoacetate

InChI

InChI=1S/C17H21N3O4/c1-11(2)10-24-17(23)15(21)18-14-12(3)19(4)20(16(14)22)13-8-6-5-7-9-13/h5-9,11H,10H2,1-4H3,(H,18,21)

InChI Key

ODVUTOCAPOPUMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=O)OCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester typically involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired ester with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, ((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)oxo-, 2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in the ester group and related amide derivatives. Key differences in structure, synthesis, and properties are highlighted below.

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Name (Ester/Amide) Molecular Formula Molecular Weight (g/mol) Ester/Alkyl Group Key Structural Features
Target Compound (2-methylpropyl ester) C₁₇H₂₁N₃O₄ 331.36 Isobutyl Pyrazolone core + oxoacetate ester
Methyl ester (CID 44139) C₁₄H₁₅N₃O₄ 313.29 Methyl Smaller ester group; higher polarity
Butyl ester (CID 44142) C₁₇H₂₁N₃O₄ 331.36 Butyl Longer alkyl chain; increased lipophilicity
1-Methylethyl ester (isopropyl) C₁₆H₁₉N₃O₄ 317.34 Isopropyl Branched ester; moderate lipophilicity
N-(Pyrazol-4-yl)acetamide derivatives Varies ~350–380 N/A (amide) Amide bond replaces ester; hydrogen-bonding capability

Key Observations :

  • Amide vs. Ester : Amide derivatives (e.g., ) exhibit strong hydrogen-bonding interactions (N–H⋯O), forming dimers in crystal lattices, which may improve thermal stability but reduce solubility compared to esters .
Physical and Chemical Properties

Crystallography :

  • Amide Derivatives : Exhibit planar amide groups and R₂²(10) hydrogen-bonded dimers, as seen in N-(pyrazol-4-yl)acetamide structures . These interactions stabilize crystal packing but may reduce solubility.
  • Ester Derivatives: Esters lack N–H donors, relying on weaker C–H⋯O or π-π interactions. For example, the butyl ester’s longer chain may induce disordered packing .

Thermal Stability :

  • Amides generally have higher melting points (e.g., 473–475 K in ) due to hydrogen bonding, whereas esters (e.g., methyl ester) may exhibit lower melting points .

Lipophilicity :

  • The logP values increase with ester chain length: methyl (logP ~1.5) < isobutyl (logP ~2.8) < butyl (logP ~3.5), impacting bioavailability .

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